molecular formula C17H23NO3S B2991521 2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone CAS No. 1396811-27-0

2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone

Cat. No.: B2991521
CAS No.: 1396811-27-0
M. Wt: 321.44
InChI Key: NJTKWXQBEINAOS-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone is a chemically synthesized building block featuring a spirocyclic scaffold. The 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core provides a three-dimensional structure that is highly valued in medicinal chemistry for its potential to improve selectivity and metabolic stability in drug candidates . The benzylthioethanone functional group introduces a reactive handle, making this compound a versatile intermediate for further chemical exploration, such as in the development of novel enzyme inhibitors or protein-binding molecules. As a key intermediate, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this building block in the design and synthesis of new molecular entities for various scientific investigations.

Properties

IUPAC Name

2-benzylsulfanyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-16(2)20-12-17(13-21-16)10-18(11-17)15(19)9-22-8-14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTKWXQBEINAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)CSCC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of cyclopentane and four-membered rings to form the spirocyclic structure . The reaction conditions often include the use of conventional chemical transformations and minimal chromatographic purifications to afford the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone exerts its effects is not fully understood. its molecular structure suggests that it could interact with various molecular targets and pathways. The benzylthio group and spirocyclic structure may allow it to bind to specific enzymes or receptors, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of 2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone and its analogs:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzylthio Not Provided Inference: ~C₁₉H₂₅NO₃S ~347.5* High lipophilicity due to benzylthio; sulfur enhances reactivity.
1-(7,7-Dimethyl-...)-2-(4-fluorophenylthio)ethanone 4-Fluorophenylthio 1396888-87-1 C₁₈H₂₀FNO₃S 325.4 Fluorine increases polarity; potential metabolic stability .
1-(7,7-Dimethyl...)-2-(m-tolyl)ethanone m-Tolyl 1351633-40-3 C₁₇H₂₃NO₃ 289.4 Methyl group enhances steric bulk; reduced polarity compared to thio derivatives .
1-(7,7-Dimethyl...)-2-(4-isopropylphenoxy)ethanone 4-Isopropylphenoxy 1396872-27-7 C₁₉H₂₇NO₄ 333.4 Phenoxy group introduces oxygen-based hydrogen bonding; isopropyl adds hydrophobicity .
2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl...)ethanone Benzo[d]oxazol-2-ylthio Not Provided Inference: ~C₂₀H₂₂N₂O₄S ~386.5* Heterocyclic sulfur group may confer fluorescence or catalytic properties .

Note: Values marked with () are inferred based on structural similarity to analogs in the evidence.*

Key Trends and Research Findings

Substituent Effects on Physicochemical Properties: Lipophilicity: Benzylthio (target) and benzo[d]oxazol-2-ylthio () substituents likely increase lipophilicity compared to oxygenated analogs (e.g., phenoxy in ), influencing solubility and membrane permeability . Steric Effects: The m-tolyl group () introduces steric hindrance, which may restrict rotational freedom and alter binding interactions in biological systems .

Synthetic and Analytical Considerations: Synthesis: All analogs share the spirocyclic core, suggesting common synthetic pathways (e.g., nucleophilic substitution or coupling reactions at the ethanone position). Characterization: Gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) and nuclear magnetic resonance (NMR) are widely used for structural elucidation of similar ethanone derivatives, as demonstrated for benzofuran-2-yl analogs () and JWH-series compounds () .

Materials Science: Sulfur-containing analogs (e.g., target compound and ) may serve as ligands in catalysis or precursors for functional polymers.

Biological Activity

Chemical Structure and Properties

The compound's structure can be characterized by the presence of a benzylthio group and a 7,7-dimethyl-6,8-dioxa-2-azaspiro framework, which contributes to its unique biological properties. Its molecular formula is C15H19NOS2C_{15}H_{19}NOS_2, and it features both thioether and spirocyclic elements that may influence its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzylthio derivatives. For instance, a study on 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides demonstrated significant cytotoxic activity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers. The compounds exhibited IC50 values ranging from 7 to 29 μM, indicating promising selectivity and potency against cancer cells .

Table 1: Cytotoxic Activity of Related Compounds

Compound NameCell LineIC50 (μM)Selectivity
Compound AHCT-11615Moderate
Compound BMCF-711High
Compound CHeLa17High

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation. The presence of the oxadiazole ring in related compounds has been associated with enhanced lipophilicity and metabolic stability, factors that are crucial for effective drug design .

Metabolic Stability

Metabolic stability is a critical aspect of drug development. In vitro tests indicated that certain derivatives of benzylthio compounds demonstrated favorable metabolic profiles, with half-lives in human liver microsomes ranging from 28.1 to 36.0 minutes. This suggests that modifications to the structure could enhance bioavailability and therapeutic efficacy .

Case Study 1: Synthesis and Evaluation

A series of novel benzylthio compounds were synthesized and evaluated for their anticancer properties. The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate structural features with biological activity. The results indicated that lipophilicity was a significant predictor of activity against HCT-116 cells, while specific structural elements influenced activity against MCF-7 cells .

Case Study 2: In Vivo Studies

In vivo studies are essential for validating the efficacy of new compounds. Preliminary animal studies involving related benzylthio derivatives showed promising results in tumor reduction in xenograft models. These findings support further exploration into the therapeutic potential of 2-(Benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone .

Q & A

Q. What are reliable methods for synthesizing 2-(benzylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Prepare the spirocyclic core (7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) via cyclization of 3,3-thietanedimethanol with appropriate carbonyl compounds under acidic conditions .
  • Step 2 : Functionalize the nitrogen atom in the spiro ring using a ketone precursor (e.g., bromoethanone) under basic conditions.
  • Step 3 : Introduce the benzylthio group via thiol-alkylation using benzyl mercaptan and a base (e.g., K₂CO₃) in anhydrous DMF .
    Key Parameters : Reaction temperature (60–80°C), solvent polarity, and exclusion of moisture to prevent hydrolysis of the spirocyclic system.

Q. How can the structural conformation of the spirocyclic moiety be validated experimentally?

Methodological Answer :

  • X-ray crystallography : Refine the structure using SHELXL (part of the SHELX suite) for high-resolution data. The spirocyclic system’s puckering parameters can be quantified using Cremer-Pople coordinates to assess nonplanar distortions .
  • NMR spectroscopy : Use 13C^{13}\text{C} DEPT and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to confirm stereochemistry. The geminal dimethyl group on the spiro ring generates distinct singlet peaks in 1H^{1}\text{H} NMR (~1.2–1.4 ppm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the benzylthio group in nucleophilic substitution reactions?

Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the transition state of the benzylthio group’s substitution.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron-deficient regions susceptible to nucleophilic attack.
  • Validate predictions experimentally by comparing reaction rates with/without steric hindrance from the spirocyclic system .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer :

  • Scenario : Discrepancies in bond lengths (X-ray vs. DFT-optimized geometry).
  • Resolution : Use SHELXL’s restraints (e.g., SIMU, DELU) to refine disordered regions in the crystal structure. Cross-validate with solid-state NMR or Raman spectroscopy to confirm dynamic effects (e.g., ring puckering) .
  • Example : If 1H^{1}\text{H} NMR suggests free rotation of the benzylthio group but X-ray shows a fixed conformation, consider temperature-dependent NMR to probe rotational barriers.

Q. How does the 6,8-dioxa-2-azaspiro[3.5]nonane system influence the compound’s stability under acidic/basic conditions?

Methodological Answer :

  • Acidic conditions : The spirocyclic ether-oxygen atoms are prone to protonation, leading to ring-opening. Monitor via HPLC-MS at pH 2–4 to detect degradation products (e.g., thietane derivatives) .
  • Basic conditions : The azaspiro nitrogen may deprotonate, increasing electron density and destabilizing the benzylthio group. Conduct stability assays in NaOH/MeOH (0.1 M) at 25°C for 24 hours .

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